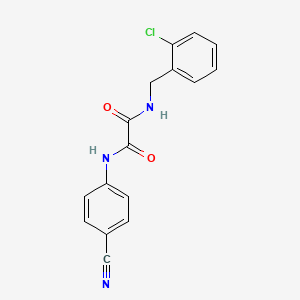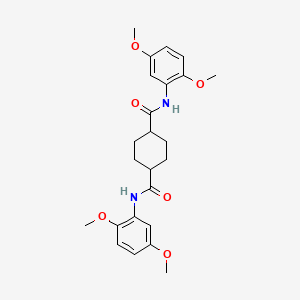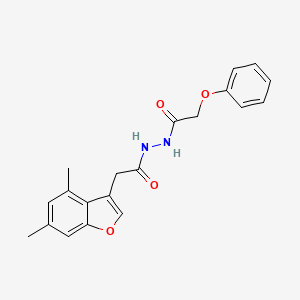
N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide
描述
N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a potent antagonist of the CB-1 receptor, which is primarily responsible for the psychoactive effects of THC, the primary psychoactive component in marijuana. CB-1 antagonists have been studied extensively for their potential therapeutic applications, including the treatment of obesity, metabolic disorders, and drug addiction.
作用机制
N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide is a potent antagonist of the CB-1 receptor. CB-1 receptors are primarily located in the central nervous system and are involved in the regulation of appetite, metabolism, and drug reward. CB-1 antagonists bind to the CB-1 receptor and prevent the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as THC.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of CB-1 antagonists, including N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide, are related to their effects on appetite, metabolism, and drug reward. CB-1 antagonists have been shown to reduce food intake and body weight in animal models and humans. In addition, CB-1 antagonists have been shown to improve insulin sensitivity and glucose metabolism.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide in lab experiments is its potency as a CB-1 antagonist. This allows for the precise manipulation of the CB-1 receptor and the study of its effects on various physiological processes.
One of the limitations of using N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide in lab experiments is its potential for off-target effects. CB-1 receptors are widely distributed throughout the central nervous system and are involved in various physiological processes. Therefore, the use of CB-1 antagonists may have unintended effects on other physiological processes.
未来方向
There are several future directions for the study of N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide and other CB-1 antagonists. One area of research is the development of more selective CB-1 antagonists that have fewer off-target effects. Another area of research is the study of the long-term effects of CB-1 antagonists on appetite, metabolism, and drug reward. Finally, the potential therapeutic applications of CB-1 antagonists, including the treatment of obesity, metabolic disorders, and drug addiction, warrant further investigation.
科学研究应用
CB-1 antagonists, including N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide, have been extensively studied for their potential therapeutic applications. One of the most promising applications is the treatment of obesity and metabolic disorders. CB-1 antagonists have been shown to reduce food intake and body weight in animal models and humans. In addition, CB-1 antagonists have been shown to improve insulin sensitivity and glucose metabolism.
Another potential application of CB-1 antagonists is the treatment of drug addiction. CB-1 receptors are involved in the rewarding effects of drugs of abuse, including cocaine, heroin, and marijuana. CB-1 antagonists have been shown to reduce drug-seeking behavior and prevent relapse in animal models and humans.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-cyanophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-14-4-2-1-3-12(14)10-19-15(21)16(22)20-13-7-5-11(9-18)6-8-13/h1-8H,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZQVPFMMITJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N'-(4-cyanophenyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(1-adamantyl)acetamide](/img/structure/B4234336.png)

![1,1'-[2,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B4234348.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide](/img/structure/B4234352.png)
![1-(4-methoxyphenyl)-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4234357.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]acetonitrile](/img/structure/B4234360.png)
![6-{[3-(dimethylamino)propyl]amino}-8-isobutyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4234363.png)
![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4234409.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4234414.png)
![5-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234417.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B4234427.png)
